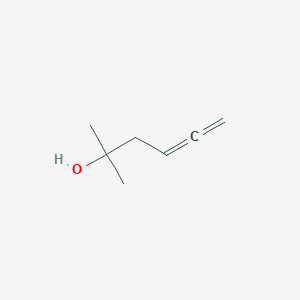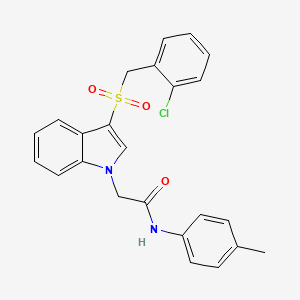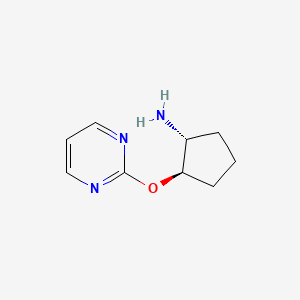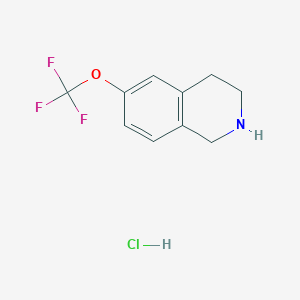
2-Methylhexa-4,5-dien-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “2-Methylhexa-4,5-dien-2-ol” often involves reactions such as the Diels-Alder reaction . The Diels-Alder reaction is a [4 + 2] cycloaddition that results in the formation of a six-membered ring . This reaction usually occurs well only when the 2 component is substituted with electron-attracting groups and the 4 component is substituted with electron-donating groups .
Molecular Structure Analysis
The molecular structure of “2-Methylhexa-4,5-dien-2-ol” involves a hexadiene structure with a hydroxyl group and a methyl group attached . The average mass of the molecule is 98.143 Da .
Chemical Reactions Analysis
The chemical reactions involving “2-Methylhexa-4,5-dien-2-ol” could include cycloaddition reactions, such as the Diels-Alder reaction . In addition, the ring-opening of a cyclic anhydride, in concert with a Diels-Alder reaction, would be a useful alternative to these reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methylhexa-4,5-dien-2-ol” include a molecular weight of 98.143 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area can be found in the ChemSpider database .
Aplicaciones Científicas De Investigación
Atmospheric Chemistry and Environmental Impact
The presence of volatile organic compounds (VOCs) such as 2-methylhexa-4,5-dien-2-ol in forested areas can significantly influence local atmospheric chemistry. A study found that a C5 alcohol, closely related to 2-methylhexa-4,5-dien-2-ol, was the most abundant biogenic VOC in the atmosphere of a North American pine forest. This compound, also identified as a pheromone for the spruce bark beetle, suggests a vegetative source rather than an entomological one, highlighting its ecological roles and potential atmospheric implications (Goldan, Kuster, Fehsenfeld, & Montzka, 1993).
Organic Synthesis and Chemical Reactions
In the realm of organic chemistry, 2-methylhexa-4,5-dien-2-ol and its derivatives are key intermediates in synthesizing complex molecules. For example, (E)‐4‐Methylhexa‐3,5‐dien‐1‐ol was synthesized from 3-methylpenta-1,4-diene, showcasing its utility in producing bicyclic lactones through Diels–Alder reactions with thioester dienophiles. This process underscores its role in the enantioselective synthesis of valuable compounds (Syntrivanis & Robertson, 2017).
Biochemical Applications and Pheromone Research
The biochemical applications of 2-methylhexa-4,5-dien-2-ol extend to its use as a pheromone. A study on the multi-enzymatic synthesis of 4-Methylheptan-3-ol, a compound related to 2-methylhexa-4,5-dien-2-ol, from 4-methylhept-4-en-3-one, highlights the importance of stereochemistry in developing pheromones for integrated pest management. This research demonstrates the compound's relevance in producing stereoisomers that are active towards different insect species, offering a sustainable alternative to traditional insecticides (Brenna, Crotti, Gatti, Monti, Parmeggiani, & Pugliese, 2017).
Mecanismo De Acción
The mechanism of action of “2-Methylhexa-4,5-dien-2-ol” would depend on its specific biochemical interaction. In pharmacology, the term mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect . A mechanism of action usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .
Propiedades
InChI |
InChI=1S/C7H12O/c1-4-5-6-7(2,3)8/h5,8H,1,6H2,2-3H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPLOFIGCMPQBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylhexa-4,5-dien-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B2617084.png)
![N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide](/img/structure/B2617085.png)

![3-{3-[(2-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl}propanoic acid](/img/structure/B2617090.png)



![1-(4-Chlorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2617097.png)



![2-(3-chloro-4-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2617103.png)
